1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a thiadiazole ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the thiadiazole and pyridine rings through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-ISOBUTYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID: Shares the pyrrolidine ring but lacks the thiadiazole and pyridine rings.
5-(3-PYRIDYL)-1,3,4-THIADIAZOLE: Contains the thiadiazole and pyridine rings but lacks the pyrrolidine ring.
Uniqueness
1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of three distinct rings, which confer diverse chemical properties and potential applications. This structural uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H19N5O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-oxo-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c1-10(2)8-21-9-12(6-13(21)22)14(23)18-16-20-19-15(24-16)11-4-3-5-17-7-11/h3-5,7,10,12H,6,8-9H2,1-2H3,(H,18,20,23) |
InChI Key |
ZKLUNVKGUSLYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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